1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a methoxyphenyl group and a pyrazolylmethyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazolylmethyl Intermediate:
Coupling with Methoxyphenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 1-(3-Hydroxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine.
Reduction: this compound with a reduced pyrazole ring.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways.
Pathways Involved: The compound may inhibit certain enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase 4 inhibitors.
1-(3-Methoxyphenyl)-N-methylmethanamine: A simpler analog with similar structural features but lacking the pyrazole ring.
Uniqueness: 1-(3-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of both the methoxyphenyl and pyrazolylmethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-16-7-6-12(15-16)10-14-9-11-4-3-5-13(8-11)17-2;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
HFTSQGDCEKFKTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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